4-Azido-2-nitro-L-phenylalanine
Description
Structure
3D Structure
Properties
CAS No. |
53807-56-0 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-azido-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9N5O4/c10-7(9(15)16)3-5-1-2-6(12-13-11)4-8(5)14(17)18/h1-2,4,7H,3,10H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
IIFNFHDTYSYXJW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Routes and Chemical Modifications
Introduction of the Nitro Moiety through Nitration
The introduction of the nitro group onto the phenylalanine ring is typically achieved through electrophilic aromatic substitution, specifically nitration. researchgate.netgoogle.com This reaction involves treating L-phenylalanine or a derivative with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. researchgate.netgoogle.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the formation of the desired 4-nitro isomer and minimize the production of other isomers and byproducts. researchgate.net For instance, nitration of L-phenylalanine can yield both 4-nitro-L-phenylalanine and 2-nitro-L-phenylalanine. researchgate.net Peroxynitrite has also been shown to nitrate (B79036) phenylalanine. nih.govnih.gov
Precursor Compounds and Synthetic Intermediates
The synthesis of 4-Azido-2-nitro-L-phenylalanine relies on key precursor compounds and the formation of specific synthetic intermediates.
L-phenylalanine : This naturally occurring amino acid is the fundamental starting material for the synthesis. nih.govnih.govacs.org
4-Nitro-L-phenylalanine : This compound is a crucial intermediate, formed by the nitration of L-phenylalanine. researchgate.netgoogle.comsigmaaldrich.com It serves as the substrate for the subsequent introduction of the azido (B1232118) group.
4-Amino-L-phenylalanine : In some synthetic routes, the nitro group of 4-nitro-L-phenylalanine is reduced to an amino group to facilitate diazotization and subsequent azidation. nih.gov
4-Iodo-L-phenylalanine : For the Ullman-type coupling, an iodinated phenylalanine derivative is required as the starting material for the azidation step. nih.gov
The table below summarizes some of the key intermediates and their roles.
| Intermediate | Role in Synthesis |
| L-phenylalanine | Starting chiral precursor. nih.govnih.govacs.org |
| 4-Nitro-L-phenylalanine | Product of nitration, precursor for azidation or further functionalization. researchgate.netgoogle.comsigmaaldrich.com |
| 4-Amino-L-phenylalanine | Precursor for diazotization and azidation. nih.gov |
| 4-Iodo-L-phenylalanine | Substrate for Ullman-type azidation. nih.gov |
Protection Group Chemistry for Peptide Synthesis
To incorporate this compound into peptides using solid-phase peptide synthesis (SPPS), the amino and carboxyl groups must be temporarily protected. slideshare.netgoogle.com The two most common protecting group strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. slideshare.netaltabioscience.comiris-biotech.de
Boc Strategy : The Boc group is used to protect the α-amino group and is removed by treatment with a strong acid like trifluoroacetic acid (TFA). slideshare.netaltabioscience.com Side-chain protecting groups in this strategy must be stable to TFA but removable under different conditions, often involving strong acids like hydrogen fluoride (B91410) (HF). altabioscience.com
Fmoc Strategy : The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. This allows for the use of acid-labile protecting groups for the side chains, which can be removed under milder acidic conditions at the end of the synthesis. altabioscience.comiris-biotech.de The Fmoc strategy is often preferred due to its milder deprotection conditions. altabioscience.com
The choice of protecting group strategy depends on the specific requirements of the peptide synthesis and the compatibility of the protecting groups with the functional groups present in the unnatural amino acid. slideshare.netgoogle.com
The table below provides a comparison of the Boc and Fmoc protecting group strategies.
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., TFA) altabioscience.com | Base (e.g., piperidine) |
| Side-Chain Protection | Stable to mild acid, removed by strong acid (e.g., HF) altabioscience.com | Acid-labile (removed by mild acid) altabioscience.com |
| Overall Conditions | Harsher | Milder altabioscience.com |
Considerations for Scalability and Cost-Effectiveness in Synthesis
The practical application of this compound, particularly in fields requiring large quantities such as proteomics and drug discovery, is intrinsically linked to the scalability and cost-effectiveness of its synthesis. While several synthetic routes have been developed on a laboratory scale, their transition to large-scale production presents distinct challenges and considerations. Key factors influencing the economic viability of its synthesis include the availability and cost of starting materials, the complexity and number of synthetic steps, reaction yields, and the requirements for purification.
The choice of starting materials is another critical determinant of cost-effectiveness. Syntheses that begin with readily available and inexpensive precursors are generally more economically favorable. For example, routes that utilize L-phenylalanine as a starting point may be more cost-effective than those that rely on more complex, pre-functionalized aromatic rings. However, the number of steps required to introduce the nitro and azido groups, and to protect and deprotect other functional groups, can offset the initial cost advantage of the starting material.
Optimizing reaction conditions is paramount for improving both scalability and cost-effectiveness. This includes maximizing the yield of each synthetic step, minimizing reaction times, and reducing the amount of solvent and catalyst required. The development of one-pot syntheses, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, can significantly streamline the process, reduce waste, and lower costs.
Purification of the final product is a final, yet crucial, consideration. Chromatographic methods, which are often employed in laboratory-scale syntheses, can be expensive and time-consuming to implement on an industrial scale. Therefore, developing synthetic routes that yield a product of high purity, or that allow for purification by less expensive methods such as crystallization, is highly desirable for large-scale production.
Below is a comparative overview of key aspects related to the scalability and cost-effectiveness of common synthetic approaches to this compound.
| Synthetic Route | Starting Material | Key Reagents | Number of Steps (Typical) | Scalability Challenges | Cost-Effectiveness Factors |
| Route A: Nitration and Azidation of L-Phenylalanine | L-Phenylalanine | Nitrating agents (e.g., HNO₃/H₂SO₄), Azide (B81097) source (e.g., NaN₃) | 3-5 | Handling of potent nitrating agents and azides at scale. | Relatively inexpensive starting material; potential for multiple steps and purification challenges. |
| Route B: Synthesis from Pre-functionalized Benzene (B151609) Ring | e.g., 4-Fluoro-3-nitrobenzoic acid | Amino acid precursors, Azide source | 4-6 | Availability and cost of the starting benzene derivative. | Potentially higher cost of starting material; may offer better control over regioselectivity, improving yield. |
Further research into process optimization and the development of novel, more efficient catalytic systems will be instrumental in enhancing the scalability and reducing the cost of producing this compound, thereby broadening its accessibility for various scientific and industrial applications.
Genetic Encoding and Site Specific Incorporation into Proteins
Strategies for Expanding the Genetic Code with Unnatural Amino Acids
To integrate a UAA into a protein, a unique codon must be assigned to it, and the cell must be equipped with the necessary molecular tools to read that codon and insert the specified UAA. mdpi.com Over 200 different UAAs have been incorporated into proteins using these methods in a variety of organisms. mdpi.comnih.gov
The core of UAA incorporation technology is the "orthogonal pair," consisting of an aminoacyl-tRNA synthetase (aaRS) and its partner transfer RNA (tRNA). interesjournals.org An orthogonal pair is one that functions independently of the host cell's endogenous aaRS and tRNA molecules. mdpi.com This orthogonality is crucial to ensure that the engineered synthetase does not charge any of the host's tRNAs with the UAA, and the engineered tRNA is not recognized by any of the host's synthetases. nih.gov
Typically, an aaRS/tRNA pair from a different domain of life is chosen as the starting point for engineering. For example, the tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA from the archaeon Methanocaldococcus jannaschii (Mj) are widely used for incorporating UAAs in E. coli. mdpi.comnih.gov Similarly, the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea like Methanosarcina mazei (Mm) has proven exceptionally versatile for use in bacteria, yeast, and mammalian cells. nih.govspringernature.com
With an orthogonal pair established, a codon must be repurposed to specify the UAA. The most common strategy is nonsense codon suppression, where a stop codon is reassigned. researchgate.net The amber stop codon (UAG) is frequently chosen because it is the least used stop codon in many organisms, such as E. coli. nih.govnih.gov The anticodon of the orthogonal tRNA is mutated to be complementary to the UAG codon (i.e., CUA). When this suppressor tRNA is present and charged with the UAA, it competes with the cell's release factors (e.g., Release Factor 1 in E. coli) that would normally terminate translation at the UAG site. nih.gov Successful competition results in the incorporation of the UAA and the continuation of protein synthesis. nih.gov
An alternative strategy is frameshift suppression, which uses a tRNA that recognizes a four-base codon (quadruplet codon). researchgate.netnih.gov This method has the potential to create up to 256 new codons, offering a significant expansion of the genetic code and enabling the simultaneous incorporation of multiple different UAAs within the same protein. researchgate.netnih.gov
Engineering Specificity of Translation Machinery for 4-Azido-2-nitro-L-phenylalanine
To incorporate a specific UAA like this compound, the binding pocket of the orthogonal aaRS must be re-engineered to recognize it, bind it, and catalyze its attachment to the orthogonal tRNA, while discriminating against all 20 canonical amino acids.
Directed evolution is the primary method used to create aaRS mutants with new substrate specificities. nih.govbroadinstitute.org This process involves generating a large library of aaRS genes with mutations targeted to the amino acid binding site. These libraries can be created through methods like error-prone PCR or by randomizing codons at key positions within the active site. researchgate.netunl.edu
The library of mutant synthetases is then subjected to rounds of positive and negative selection to isolate variants with the desired activity. nih.gov
Positive Selection: Cells are engineered to survive only if the mutant aaRS can charge the orthogonal tRNA with the target UAA. For example, a reporter gene essential for survival (like an antibiotic resistance gene) containing an in-frame amber codon is used. In the presence of the UAA, only cells with a functional mutant aaRS will produce the full-length reporter protein and survive the selection pressure.
Negative Selection: The surviving clones are then grown in the absence of the UAA. Cells containing an aaRS that incorporates any of the 20 natural amino acids will express a toxic gene (like barnase), leading to cell death. mdpi.com This step eliminates promiscuous synthetases.
This iterative process enriches the population for aaRS variants that are highly specific for the target UAA, such as p-azido-L-phenylalanine or 4-nitro-L-phenylalanine. researchgate.netunl.edu Continuous evolution methods, such as phage-assisted continuous evolution (PACE), can accelerate this process dramatically, allowing for hundreds of generations of evolution to produce highly active and selective synthetases. nih.govbroadinstitute.org
The success of this technology hinges on the fidelity and efficiency of incorporation. Fidelity refers to the accuracy of inserting the correct UAA at the designated codon, while efficiency relates to the yield of the full-length, UAA-containing protein. researchgate.netresearchgate.net
Low efficiency can result from poor competition of the suppressor tRNA with translation release factors, leading to truncated protein products. nih.gov Poor fidelity can arise if the engineered aaRS still recognizes and incorporates natural amino acids. researchgate.net
Research on analogues like p-azido-L-phenylalanine (AzF) has demonstrated that high fidelity and efficiency are achievable. For instance, studies using an evolved M. jannaschii TyrRS in E. coli have reported high yields for proteins containing AzF. proquest.com Similarly, the incorporation of 4-azidomethyl-L-phenylalanine using an engineered synthetase showed high efficiency and fidelity in superfolder green fluorescent protein (sfGFP). nih.gov In a study mutating an orthogonal aaRS for AzF incorporation, specific mutations (M178T and F248L) led to 1.36- and 1.19-fold increases in incorporation efficiency, respectively, as measured by fluorescence of a reporter protein. e-ksbbj.or.kr
Table 1: Example Mutations in Aminoacyl-tRNA Synthetases for Phenylalanine Analogue Incorporation This table presents mutations in different synthetase scaffolds that have been successfully engineered to incorporate phenylalanine derivatives analogous to this compound.
| Synthetase Origin | Target UAA | Key Mutations (in active site) | Host Organism | Reference |
| M. jannaschii TyrRS | p-iodo-L-phenylalanine | Y32G, L65V, D158S, I159L, L162A | E. coli | proquest.com |
| M. mazei PylRS | p-azido-L-phenylalanine | L301M, L305I, Y306A, Y384F | Mammalian Cells | foxchase.org |
| E. coli TyrRS | 4-nitro-L-phenylalanine | Y37V, N128G, D182S, L183I | S. cerevisiae | unl.edu |
| M. concilii TyrRS | p-azido-L-phenylalanine | Random mutagenesis followed by FACS | E. coli | researchgate.net |
Note: The specific mutations required for this compound would need to be determined empirically through a similar directed evolution process.
Heterologous Protein Expression Systems for UAA Incorporation
The genetic encoding of UAAs has been successfully implemented in a wide range of heterologous protein expression systems, from simple prokaryotes to complex multicellular organisms. interesjournals.orgnih.gov
Escherichia coli : As a workhorse for recombinant protein production, E. coli was the first organism in which UAA incorporation was developed. mdpi.com It remains a popular, cost-effective, and robust system for producing large quantities of UAA-containing proteins. springernature.commdpi.com Strains have been engineered to improve efficiency, for example, by knocking out Release Factor 1 (RF1). nih.gov
Yeast (Saccharomyces cerevisiae, Schizosaccharomyces pombe) : Yeast provides a eukaryotic environment, offering post-translational modifications not present in bacteria. It is a powerful model system for studying protein function in a eukaryotic context. interesjournals.orgnih.gov The efficiency of suppression can be enhanced by using yeast strains deficient in nonsense-mediated mRNA decay. interesjournals.org
Mammalian Cells : Incorporating UAAs directly into mammalian cells is crucial for studying protein function in the most physiologically relevant setting, including applications in cell imaging and functional regulation. nih.govspringernature.com The PylRS/tRNAPyl pair is particularly effective in mammalian systems. nih.gov
Cell-Free Systems : In vitro translation systems offer an open environment that allows for the easy addition of high concentrations of purified, pre-charged tRNA-UAA, bypassing the need for an orthogonal synthetase and cellular uptake of the UAA. nih.gov
Bacterial Systems (e.g., Escherichia coli)
Escherichia coli is a widely used host for the site-specific incorporation of UAAs due to its well-understood genetics and simple manipulation. The most established method utilizes an engineered orthogonal aaRS/tRNA pair, often derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding suppressor tRNA. mdpi.com
To incorporate this compound, a specific mutant of an aaRS is required that recognizes this UAA and charges a corresponding suppressor tRNA. This suppressor tRNA has an anticodon that recognizes the amber stop codon (UAG) in the mRNA sequence of the target protein. When the ribosome encounters the UAG codon, instead of terminating translation, the charged suppressor tRNA delivers this compound, which is then incorporated into the growing polypeptide chain.
Researchers have successfully incorporated various phenylalanine derivatives, including those with azido (B1232118) groups, into proteins in E. coli. For instance, p-azido-L-phenylalanine has been incorporated with high efficiency and fidelity. nih.gov The process involves transforming E. coli with plasmids that express the orthogonal aaRS and the suppressor tRNA, and supplementing the growth media with the UAA. profacgen.comresearchgate.net The successful incorporation is often verified by techniques like SDS-PAGE and mass spectrometry. rsc.org
One of the challenges in bacterial systems is the competition between the suppressor tRNA and the release factor 1 (RF1), which also recognizes the UAG codon and terminates translation. mdpi.com To improve the efficiency of UAA incorporation, strains of E. coli have been engineered to have reduced RF1 activity or have been evolved to enhance nonsense suppression. mdpi.com
Eukaryotic Systems (e.g., Yeast, Insect Cells, Cell-Free Systems)
The genetic code expansion technology has also been successfully applied to various eukaryotic systems, allowing for the site-specific incorporation of UAAs into proteins in these more complex organisms. labome.com
Yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe)
In yeast, similar strategies to those used in E. coli are employed. An orthogonal aaRS/tRNA pair, often from a bacterial or archaeal source, is introduced into the yeast cells. labome.com For example, researchers have successfully incorporated 4-nitro-L-phenylalanine into proteins in Saccharomyces cerevisiae by using a mutated E. coli tyrosyl-tRNA synthetase. unl.edu Similarly, the cross-linking amino acid azido-phenylalanine (AzF) has been incorporated into proteins in Schizosaccharomyces pombe using a bacterial tRNATyr and a modified TyrRS. nih.govresearchgate.net The selection and screening for efficient incorporation often involve auxotrophic markers and reporter genes. unl.edu
Insect Cells
The methodology for UAA incorporation has been extended to insect cells, such as Drosophila melanogaster Schneider 2 (S2) cells. baseclick.eu This allows for the production of modified proteins in a eukaryotic system that can perform complex post-translational modifications.
Cell-Free Systems
Cell-free protein synthesis (CFPS) systems offer a powerful platform for the incorporation of UAAs. nih.govresearchgate.net These systems are open environments, which circumvents issues related to the transport of the UAA across cell membranes and its potential cytotoxicity. nih.gov CFPS allows for direct control over the reaction components, facilitating the efficient incorporation of UAAs. byu.edu Both E. coli and Chinese hamster ovary (CHO) cell-free systems have been utilized for this purpose. nih.gov The use of linear expression templates (LETs) instead of plasmids can further streamline the process of screening for efficient UAA incorporation. byu.edu Cell-free systems have been used to incorporate a variety of UAAs, including those with azide (B81097) and alkyne groups for click chemistry applications. nih.gov
Methodologies for Monitoring de novo Protein Biosynthesis with UAA Incorporation
Several methods are employed to monitor the successful incorporation of UAAs into newly synthesized proteins. These techniques are crucial for verifying the fidelity and efficiency of the genetic code expansion system.
A common approach involves the use of reporter proteins, such as Green Fluorescent Protein (GFP). nih.gov A gene for the reporter protein is engineered to contain an in-frame amber codon at a specific site. If the UAA is successfully incorporated, a full-length, functional reporter protein is produced, which can be easily detected by its fluorescence. nih.gov The intensity of the fluorescence can provide a quantitative measure of the incorporation efficiency.
Western blotting is another widely used technique. nih.gov By using an antibody that recognizes a tag (e.g., a His-tag) engineered at the C-terminus of the target protein, the production of the full-length protein containing the UAA can be confirmed. profacgen.com The absence of a full-length protein in control experiments (e.g., without the UAA in the media) demonstrates the site-specificity of the incorporation.
Mass spectrometry provides definitive evidence for the incorporation of the UAA at the correct position. rsc.org By analyzing the tryptic digest of the purified protein, the mass of the peptide fragment containing the UAA can be precisely measured, confirming its identity and location within the protein sequence.
Bioconjugation Chemistry and Protein Functionalization
Click Chemistry Applications of the Azide (B81097) Group
The azide group of 4-azido-2-nitro-L-phenylalanine is a key participant in "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. medchemexpress.comsigmaaldrich.comnih.govtcichemicals.com These reactions are instrumental in attaching various molecules to proteins containing this unnatural amino acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between an azide and an alkyne. medchemexpress.comsigmaaldrich.comorganic-chemistry.org When this compound is incorporated into a protein, its azide group can react with an alkyne-containing molecule in the presence of a copper(I) catalyst. sigmaaldrich.comnih.govselleckchem.combroadpharm.com This reaction is highly efficient and has been widely used for various protein modifications. nih.govmdpi.com The CuAAC reaction is noted for its high yields and the fact that it can be performed in aqueous environments, making it suitable for biological applications. tcichemicals.comorganic-chemistry.org
The general scheme for CuAAC involves the reaction of a terminal alkyne with an azide, catalyzed by Cu(I), to exclusively form the 1,4-disubstituted triazole. organic-chemistry.orgnih.gov This reaction proceeds with a significant rate acceleration compared to the uncatalyzed version and is tolerant of a wide range of functional groups found in biological systems. organic-chemistry.org
| Reagent Type | Example | Application in Protein Functionalization |
| Azide | 4-Azido-L-phenylalanine incorporated into a protein | Provides a reactive handle for bioconjugation. sigmaaldrich.comnih.gov |
| Alkyne | Alkyne-derivatized fluorescent dyes, PEG, or affinity tags | Enables the attachment of these functional moieties to the protein. sigmaaldrich.comresearchgate.net |
| Catalyst | Copper(I) salts (e.g., CuSO4 with a reducing agent like sodium ascorbate) | Facilitates the cycloaddition reaction. mdpi.comresearchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes
To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, especially in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. medchemexpress.comsigmaaldrich.com This reaction utilizes a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO or BCN), which reacts with the azide group of this compound without the need for a metal catalyst. medchemexpress.comnih.govselleckchem.combroadpharm.com The relief of ring strain in the alkyne drives the reaction forward. medchemexpress.comsigmaaldrich.com
SPAAC has become a valuable tool for in vivo imaging and labeling of proteins containing azido-functionalized unnatural amino acids. nih.gov The reaction is bioorthogonal, meaning it does not interfere with native biological processes.
| Reagent Type | Example | Key Feature |
| Azide | Protein containing 4-Azido-L-phenylalanine | Bioorthogonal handle for reaction. medchemexpress.comnih.gov |
| Strained Alkyne | Dibenzocyclooctyne (DBCO), Bicyclononyne (BCN) | High reactivity with azides without a catalyst. medchemexpress.comselleckchem.com |
Staudinger Ligation for Covalent Modification
The Staudinger ligation is another powerful and bioorthogonal reaction for the covalent modification of proteins. sigmaaldrich.cn This reaction involves the formation of a stable amide bond between a phosphine (B1218219) and an azide. sigmaaldrich.cnwikipedia.org When this compound is incorporated into a protein, its azide group can react with a specifically engineered phosphine reagent, which typically contains an ester group ortho to the phosphorus atom. sigmaaldrich.cn
The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular rearrangement to form an amide bond, releasing nitrogen gas. sigmaaldrich.cnorganic-chemistry.org This method is highly chemoselective and occurs under mild conditions, making it suitable for modifying sensitive biological molecules. sigmaaldrich.cn The traceless variant of the Staudinger ligation is particularly useful as the phosphine oxide byproduct is not incorporated into the final modified protein. nih.gov
Diverse Protein Functionalization Strategies
The ability to site-specifically incorporate this compound into proteins opens up a plethora of functionalization strategies. The azide handle serves as a versatile platform for attaching a wide array of molecules with desired properties. sigmaaldrich.comnih.gov
Attachment of Fluorescent Probes and Affinity Tags
A primary application of incorporating this compound into proteins is the attachment of fluorescent probes and affinity tags. medchemexpress.comnih.gov Through click chemistry reactions like CuAAC or SPAAC, alkyne-modified fluorescent dyes can be covalently linked to the azide-containing protein. medchemexpress.comsigmaaldrich.com This enables the visualization and tracking of the protein within cells or in vivo. nih.govrsc.org
Similarly, affinity tags, such as biotin (B1667282), can be attached to facilitate the purification and detection of the modified protein. researchgate.net The site-specific nature of the labeling ensures that the probes or tags are attached at a defined position, minimizing potential interference with the protein's function. nih.govnih.gov
| Functionalization | Technique | Purpose |
| Fluorescent Labeling | CuAAC or SPAAC with alkyne-dyes | Protein tracking and imaging. nih.govrsc.org |
| Affinity Tagging | CuAAC or SPAAC with alkyne-biotin | Protein purification and detection. researchgate.net |
Site-Specific PEGylation and Glycosylation
Site-specific PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic properties of therapeutic proteins. researchgate.netmdpi.com By incorporating this compound at a specific site, a PEG molecule functionalized with an alkyne can be precisely attached via click chemistry. sigmaaldrich.comresearchgate.net This approach allows for the creation of homogeneously PEGylated proteins with enhanced stability and reduced immunogenicity. plos.orgnih.gov
Glycosylation, the attachment of sugar molecules, is another important post-translational modification that can be mimicked using this technology. sigmaaldrich.com Alkyne-modified sugars can be attached to the azide-bearing protein, allowing for the study of glycan function and the development of novel glycoproteins. sigmaaldrich.com
Bioconjugation with Nucleic Acids (e.g., DNA Oligonucleotides)
The ability to conjugate proteins to nucleic acids has paved the way for novel research tools and therapeutic strategies. The azide group of this compound, when incorporated into a protein, provides a specific reaction site for conjugation with appropriately modified DNA oligonucleotides.
One of the most powerful methods for achieving this conjugation is through azide-alkyne cycloaddition reactions , a cornerstone of "click chemistry." nih.govmdpi.com This approach involves the reaction of the azide group on the protein with an alkyne-modified DNA oligonucleotide. The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and specific, forming a stable triazole linkage. nih.gov Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which avoids the need for a potentially toxic copper catalyst and is thus well-suited for applications in living systems. nih.gov
While direct examples of using this compound for this purpose are emerging, the principle is well-established with related azido-functionalized amino acids. For instance, proteins containing p-azido-L-phenylalanine have been used in photo-cross-linking studies to investigate protein-DNA interactions. nih.gov Upon photoactivation, the azide group forms a highly reactive nitrene that can covalently bind to nearby molecules, including the backbone or bases of DNA. This "zero-length" cross-linking provides valuable information about the binding interface between a protein and a nucleic acid.
The conjugation of proteins to DNA oligonucleotides using azidophenylalanine derivatives enables a range of applications, including:
Targeted Drug Delivery: An antibody-oligonucleotide conjugate can be designed to deliver a therapeutic nucleic acid (like siRNA or an antisense oligonucleotide) specifically to a target cell type recognized by the antibody. nih.gov
Advanced Diagnostics: DNA-directed immobilization of proteins onto microarrays allows for the high-throughput screening of protein-protein or protein-ligand interactions.
Assembly of Nanostructures: The specific and programmable nature of DNA hybridization can be used to assemble protein-DNA nanostructures with defined architectures.
Development of Protein-Based Therapeutics and Diagnostics through Conjugation
The site-specific incorporation of this compound has significant implications for the development of next-generation protein-based therapeutics and diagnostics. By enabling precise control over the location and stoichiometry of conjugation, this method allows for the creation of highly defined and potent biomolecules.
A prominent application is in the field of Antibody-Drug Conjugates (ADCs) . Conventional ADCs are often produced through the random conjugation of drugs to lysine (B10760008) or cysteine residues on the antibody, resulting in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs). This heterogeneity can lead to suboptimal efficacy and increased toxicity. Site-specific incorporation of an azide-bearing amino acid allows for the attachment of a drug molecule at a predetermined site, ensuring a uniform DAR and a homogeneous final product with improved pharmacokinetic properties.
Another key area is the development of advanced diagnostic agents . For example, proteins and antibody fragments can be site-specifically labeled with imaging agents, such as fluorophores or positron emission tomography (PET) tracers. nih.gov A notable example is the labeling of an anti-PD-L1 antibody fragment with a PET tracer via a click reaction with a genetically encoded azidophenylalanine. nih.gov This approach allows for non-invasive, whole-body imaging of PD-L1 expression, which is a critical biomarker for cancer immunotherapy.
| Application Area | Example of Conjugated Molecule | Desired Outcome |
| Therapeutics | Antibody-Drug Conjugate (ADC) | Homogeneous product with optimized efficacy and safety |
| Diagnostics | PET Tracer-labeled Antibody Fragment | Non-invasive imaging of disease biomarkers (e.g., PD-L1) |
| Research Tools | Fluorophore-labeled Protein | Study of protein localization and dynamics in living cells |
Advantages of Site-Specific Protein Labeling over Conventional Methods
The use of unnatural amino acids like this compound for site-specific protein labeling offers several distinct advantages over conventional, random labeling techniques.
Conventional methods typically target the side chains of naturally occurring amino acids, most commonly the ε-amino group of lysine or the thiol group of cysteine. Since proteins usually contain multiple lysines and cysteines, these methods result in a heterogeneous mixture of labeled proteins, with the label attached at various positions and in varying numbers. This heterogeneity presents significant challenges.
The table below summarizes the key advantages of site-specific labeling.
| Feature | Site-Specific Labeling (via UAA) | Conventional Labeling (e.g., Lysine Conjugation) |
| Homogeneity | Produces a single, well-defined product with a specific label location and stoichiometry. | Results in a heterogeneous mixture of products with varying label locations and numbers. |
| Preservation of Function | The label can be placed at a site distant from the protein's active or binding site, preserving its biological activity. biorxiv.org | Random labeling can occur in or near active sites, potentially compromising the protein's function. |
| Reproducibility | Ensures high batch-to-batch consistency of the final product. | Product composition can vary between batches, leading to inconsistent performance. |
| Optimization | Allows for the systematic optimization of the label's position to fine-tune the properties of the conjugate. | Difficult to control and optimize due to the random nature of the reaction. |
| Pharmacokinetics | Homogeneous conjugates often exhibit more predictable and improved pharmacokinetic and pharmacodynamic profiles. | Heterogeneity can lead to unpredictable in vivo behavior and potential for off-target effects. |
4 Azido 2 Nitro L Phenylalanine As a Spectroscopic Probe for Protein Environments
Principles of Vibrational Spectroscopy for Protein Characterization
Vibrational spectroscopy, which includes techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive method for investigating protein structure and conformational changes. dtu.dkcuni.cz These techniques probe the vibrations of molecular bonds within a protein. scilit.com The frequencies of these vibrations are sensitive to the local environment, including secondary structure, hydrogen bonding, and hydration. dtu.dkscilit.com
Proteins have several characteristic infrared absorption bands, most notably the amide bands, which arise from vibrations of the polypeptide backbone. scilit.com FTIR spectroscopy is particularly well-suited for studying protein conformational changes, unfolding, and the effects of hydration. dtu.dk The time scale of IR absorption is extremely short (around 10⁻¹⁵ seconds), making it suitable for time-resolved studies of biological processes. cuni.cz However, the sheer number of vibrations in a large molecule like a protein leads to complex and overlapping spectra. rsc.org To overcome this, researchers often introduce small reporter groups, or probes, whose vibrational frequencies appear in a region of the IR spectrum that is relatively free from other protein absorptions. nih.govnih.gov
Azide (B81097) Vibrational Signature as an Environmental Reporter
The azide group (–N₃) is an excellent vibrational reporter for infrared spectroscopy studies of proteins. nih.govmedchemexpress.com Its asymmetric stretch vibration occurs in a spectral window (typically 2100-2130 cm⁻¹) that is largely transparent for natural proteins, allowing its signal to be detected with minimal interference. nih.gov Furthermore, the azide group has a large extinction coefficient, meaning it absorbs infrared light strongly, which enhances its sensitivity as a probe. nih.govnih.gov Its small size also means it is less likely to perturb the native protein structure. nih.gov
The utility of the azide group stems from the sensitivity of its vibrational frequency to the local molecular environment. nih.gov This allows it to act as a reporter on factors like local polarity, hydration, and electrostatic fields within a protein. nih.govnih.gov
The frequency of the azide asymmetric stretch is highly sensitive to its immediate environment, particularly to hydrogen bonding and electrostatic fields. nih.govnih.gov When the azide group is exposed to water or other hydrogen-bond-donating solvents, its vibrational frequency shifts to a higher value (a "blue shift"). nih.govnih.gov This is primarily due to hydrogen bonding between water molecules and the azide group. nih.gov Conversely, when the azide is in a more hydrophobic, non-polar (aprotic) environment, its frequency is lower (red-shifted). nih.govnih.gov
This property allows researchers to determine whether the probe is located in a buried, hydrophobic region of the protein or on the solvent-exposed surface. nih.govnih.gov For example, the azide asymmetric stretch of 4-azidomethyl-L-phenylalanine shifts by 13.5 cm⁻¹ when the solvent is changed from DMSO (mimicking a hydrophobic environment) to water (a hydrophilic environment). nih.gov Similarly, the azide probe is sensitive to local electrostatic fields, which can also induce frequency shifts. nih.govresearchgate.net The electrostatic effect of charged residues near the probe can either assist or oppose the effects of hydrogen bonding in polarizing the probe and shifting its frequency. nih.gov
| Azido (B1232118) Amino Acid | Solvent | Environment Mimicked | Azide Asymmetric Stretch Frequency (cm⁻¹) | Frequency Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| 4-azido-L-phenylalanine (pN₃Phe) | DMSO | Hydrophobic | 2115.5 | 13.1 | nih.gov |
| Water | Hydrophilic | 2128.6 | |||
| 4-(2-azidoethoxy)-l-phenylalanine (AePhe) | DMSO | Hydrophobic | 2110.7 | 9.7 | nih.gov |
| Water | Hydrophilic | 2120.4 |
While the azide vibration appears in a relatively clear spectral region, unambiguously assigning its peak in a complex biological system can still be challenging. researchgate.net Isotopic labeling is a powerful technique used to overcome this issue. rsc.orgnih.gov By replacing one or more atoms in the azide group with a heavier stable isotope (e.g., replacing ¹⁴N with ¹⁵N or ¹²C with ¹³C), the vibrational frequency of the probe is shifted to a lower wavenumber. nih.govnih.gov
This shift is predictable based on the change in mass and does not perturb the chemical properties or structure of the protein. nih.gov For example, labeling selected amide carbonyls with ¹³C can create detectable sidebands of the amide I' vibration, providing information about the local conformation at that specific site. nih.gov The same principle applies to the azide probe. Comparing the IR spectrum of a protein containing a standard azide probe with one containing an isotopically labeled probe allows for the unequivocal identification of the probe's signal. researchgate.netwikipedia.org This method is crucial for complex systems like membrane proteins and for studies that utilize multiple probes simultaneously. rsc.orgnih.gov
Nitro Group as a Spectroscopic Reporter
The nitro group (–NO₂) is another valuable spectroscopic reporter that offers complementary information to the azide probe. nih.gov While it can also be used in vibrational spectroscopy, its most prominent application is as a fluorescence quencher. nih.govrhhz.net The strong electron-withdrawing nature of the nitro group significantly influences its local electronic environment and its spectroscopic properties. researchgate.netrsc.org
The nitro group is a well-known fluorescence quencher, capable of diminishing the fluorescence of nearby fluorophores through a process called photo-induced electron transfer (PET). rhhz.net Aromatic nitro compounds are typically non-fluorescent because their excited states are rapidly deactivated through non-radiative pathways, most commonly intersystem crossing to a triplet state. rsc.org
When 4-Azido-2-nitro-L-phenylalanine is incorporated into a protein, its nitro group can act as an energy acceptor in Förster resonance energy transfer (FRET) studies. nih.govnih.gov It effectively quenches the intrinsic fluorescence of nearby tryptophan residues. nih.gov Since the efficiency of this quenching is highly dependent on the distance between the nitro group (the acceptor) and the tryptophan (the donor), it can be used as a "spectroscopic ruler" to measure intramolecular distances and detect protein-protein interactions or conformational changes that alter this distance. nih.govnih.govnih.gov For instance, studies using 3-nitrotyrosine, a similar probe, have successfully detected protein-protein interactions with high sensitivity and determined binding affinities. nih.govnih.gov
In addition to its quenching properties, the nitro group has characteristic vibrational modes that can be detected by IR spectroscopy. orgchemboulder.com Aromatic nitro compounds exhibit two strong, distinct N–O stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.comorgchemboulder.com The high polarity of the N-O bonds results in unusually intense peaks, making them easy to identify. spectroscopyonline.com
The frequencies of these stretches are sensitive to the molecular and electronic environment. nih.govresearchgate.net The symmetric stretch, in particular, can provide information about the local environment of the nitro group within the protein. spectroscopyonline.comresearchgate.net Changes in the local electrostatic environment or hydrogen bonding can cause shifts in the position of this vibrational band.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Asymmetric Stretch | 1550–1475 | orgchemboulder.comorgchemboulder.com |
| Symmetric Stretch | 1360–1290 | orgchemboulder.comorgchemboulder.com |
| Scissors Bending | 890–835 | spectroscopyonline.com |
Probing Protein Dynamics and Conformational Changes
Detailed research findings on the use of this compound to probe protein dynamics and conformational changes are not available in the reviewed literature.
Photophysical Considerations: Photostability and Photoactivity in Spectroscopic Applications
Specific data regarding the photostability and photoactivity of this compound in spectroscopic applications are not detailed in the available scientific literature.
Photoaffinity Labeling and Protein Interaction Studies
Mechanistic Basis of Photoaffinity Labeling with Aryl Azides
Photoaffinity labeling with aryl azides provides a method for covalently binding chemical tags to the active sites of proteins or other biological molecules. pnas.org The fundamental principle of this technique lies in the photochemical properties of the aryl azide (B81097) group. thermofisher.comrsc.org Aryl azides are chemically stable and generally inert in the dark, which allows for their controlled incorporation into biological systems without premature reactions. rsc.orgnih.gov
Upon exposure to ultraviolet (UV) light, typically in the range of 250-400 nm, the aryl azide moiety undergoes photolysis. rsc.orgnih.gov This process involves the liberation of a dinitrogen molecule (N₂) and the generation of a highly reactive and short-lived species known as a nitrene. pnas.orgthermofisher.commdpi.com
The resulting aryl nitrene is electron-deficient and can exist in two electronic states: a singlet state and a triplet state. nih.govmdpi.com The singlet nitrene is the initially formed species and is highly reactive. It can undergo a variety of reactions, including:
Insertion into single bonds, such as carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. thermofisher.comnih.gov
Addition to double bonds. thermofisher.com
This broad reactivity allows the nitrene to form a stable covalent bond with a wide range of amino acid residues or other molecules in its immediate vicinity. nih.gov The triplet nitrene is generally less reactive than the singlet state. mdpi.com However, the singlet nitrene can also undergo ring expansion to form a dehydroazepine intermediate, which preferentially reacts with nucleophiles like primary amines. thermofisher.com This can sometimes lead to less specific labeling. mdpi.com The presence of electron-withdrawing groups, such as a nitro group on the aromatic ring, can influence the photochemistry of the aryl azide, often shifting the activation wavelength to a longer, less biologically damaging range. thermofisher.comrsc.org
The key advantage of photoaffinity labeling is the ability to initiate the crosslinking reaction at a specific time by controlling the exposure to UV light. This temporal control allows researchers to capture specific interaction states, including those that are weak or transient. nih.gov
Table 1: Comparison of Common Photoreactive Groups
| Feature | Aryl Azide | Diazirine | Benzophenone |
|---|---|---|---|
| Reactive Intermediate | Nitrene thermofisher.comnih.gov | Carbene nih.govresearchgate.net | Triplet Ketone |
| Activation Wavelength | ~260-400 nm (can be shifted) rsc.orgnih.gov | ~330-370 nm thermofisher.com | ~350-360 nm |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds and adds to C=C bonds. thermofisher.comnih.gov | Very high reactivity, inserts into C-H and O-H bonds. researchgate.net | Less reactive, primarily abstracts hydrogen from C-H bonds. |
| Size | Relatively small. | Smallest of the three. mdpi.com | Bulky. |
| Stability | Stable in the dark, but sensitive to reducing agents. thermofisher.com | Generally stable, less prone to rearrangement than azides. | Very stable. |
4-Azido-2-nitro-L-phenylalanine as a Site-Specific Photocrosslinker
This compound is an unnatural amino acid that serves as a highly effective photo-crosslinking tool. Its structure combines the photoreactive azido (B1232118) group with a nitro group on a phenylalanine scaffold. This design allows it to be incorporated into the polypeptide chain of a protein using the cell's own translational machinery through techniques like genetic code expansion. rsc.orgresearchgate.netnih.gov By introducing a unique codon (e.g., an amber stop codon) at the desired location in a gene, this compound can be inserted with high fidelity and specificity. nih.govnih.gov
This site-specific placement is a major advantage over non-specific labeling reagents. It allows researchers to probe interactions at a particular protein interface or active site, providing high-resolution information about the geometry of a molecular complex. nih.gov The presence of the nitro group shifts the absorption maximum to longer wavelengths compared to simple phenyl azides, reducing the potential for UV-induced damage to the biological sample. thermofisher.comnih.gov
The activation of this compound is initiated by light. When the incorporated amino acid is irradiated with UV light at the appropriate wavelength, the azide functional group absorbs a photon. This absorption of energy triggers the rapid decomposition of the azide, leading to the release of stable nitrogen gas (N₂) and the formation of a highly reactive 2-nitro-L-phenylalanine nitrene intermediate. thermofisher.comnih.govnih.gov
The reaction can be summarized as follows:
R-N₃ + hν → [R-N₃] → R-N: + N₂* (Where R is the 2-nitro-phenylalanine residue, hν is a photon of light, [R-N₃] is the excited state, and R-N: is the reactive nitrene intermediate)*
This nitrene is the key reactive species responsible for the crosslinking event. Its generation is rapid and confined to the period of UV exposure, offering precise temporal control over the crosslinking process. rsc.org The nitrene's high reactivity and short lifetime ensure that it primarily reacts with molecules in its immediate proximity, making it an excellent tool for identifying the direct binding partners of the protein into which it has been incorporated. pnas.orgnih.gov
The primary application of this compound is the mapping of protein-protein and protein-ligand interactions. thermofisher.comresearchgate.net The general workflow for such an experiment is a multi-step process.
Table 2: General Steps for Mapping Protein Interactions using this compound
| Step | Description |
|---|---|
| 1. Site-Specific Incorporation | The gene for the "bait" protein is mutated to include an amber codon at the desired site. This construct is expressed in a system containing an engineered aminoacyl-tRNA synthetase/tRNA pair and this compound, leading to its incorporation. researchgate.netnih.gov |
| 2. Complex Formation | The modified "bait" protein is allowed to interact with its potential binding partners ("prey") within a cellular context or in vitro. youtube.com |
| 3. Photo-Crosslinking | The sample is irradiated with UV light. The azide group on the incorporated amino acid is activated, forming a nitrene that covalently crosslinks to the interacting "prey" molecule. thermofisher.comnih.gov |
| 4. Isolation and Purification | The resulting covalently linked complex is isolated and purified from the sample, often using an affinity tag on the "bait" protein. nih.gov |
| 5. Identification | The "prey" protein is identified using techniques such as mass spectrometry, which analyzes the peptide fragments of the purified complex. nih.govyoutube.com
This methodology has been successfully used to delineate the residues at the physical interface of protein complexes. For instance, the related unnatural amino acid p-azido-L-phenylalanine has been used to map the heteromeric interface of G protein-coupled receptor (GPCR) complexes in living cells, providing structural insights into their arrangement. nih.gov By systematically incorporating the photo-crosslinker at different positions, a detailed map of the interaction surface can be constructed, revealing which domains or specific residues are in close contact. nih.gov This approach is invaluable for capturing both strong, stable interactions and weak, transient ones that are often difficult to detect with other methods. nih.gov
Optogenetic Applications in Protein Function Modulation
Beyond simply identifying interaction partners, the photo-crosslinking ability of this compound can be harnessed for optogenetic applications to modulate protein function. Optogenetics refers to the use of light to control the activity of cells, proteins, or other biological molecules.
By incorporating this compound at a strategic location within a protein, it is possible to use light to induce a conformational change or to permanently lock a protein in a specific state. For example, if the photo-crosslinker is placed at the interface of two domains of a single protein, photoactivation could trigger an intramolecular crosslink that either activates or inhibits the protein's function. This provides a powerful way to turn a protein's activity "on" or "off" with high spatiotemporal precision. rsc.org
Similarly, light-induced crosslinking can be used to stabilize a specific protein-protein interaction. This can be used to study the downstream consequences of that particular interaction or to enhance a specific cellular signaling pathway at a chosen time. The covalent nature of the bond formed upon photoactivation makes the change irreversible, which can be useful for studying the long-term effects of a specific protein conformation or interaction. thermofisher.comnih.gov This application transforms this compound from a mere mapping tool into a dynamic instrument for controlling biological processes in real time.
Metabolic Fate and Biotransformation Studies
Investigation of 4-Azido-2-nitro-L-phenylalanine Metabolism by Microorganisms
The microbial metabolism of substituted phenylalanine derivatives, including those with nitro and azido (B1232118) groups, has been a subject of scientific inquiry. Studies involving photophore-bearing L-phenylalanine derivatives have utilized bacterial strains such as Klebsiella sp. to investigate their metabolic pathways researchgate.net. The general approach involves inoculating the microorganism into a culture medium containing the compound of interest and monitoring its transformation over time.
Microorganisms, particularly bacteria, have evolved diverse strategies to metabolize nitroaromatic compounds asm.org. These strategies often involve initial reductive or oxidative reactions to make the aromatic ring more susceptible to cleavage asm.orgdtic.mil. Anaerobic bacteria, for instance, are known to reduce the nitro group of various nitroaromatic compounds to the corresponding amines via nitroso and hydroxylamino intermediates nih.govnih.gov. Genera such as Clostridium and Desulfovibrio have demonstrated this capability nih.govnih.gov.
While direct studies on this compound are limited, the metabolism of related compounds provides significant insights. For example, the metabolism of p-nitrophenylalanine has been explored in various contexts researchgate.netresearchgate.net. Furthermore, research on the biosynthesis of 4-azido-L-phenylalanine in engineered E. coli has shown that the azide (B81097) group can be reduced to an amino group, forming 4-amino-phenylalanine biorxiv.org. This suggests that microbial systems possess the enzymatic machinery to act on the azido functional group.
Investigations into the metabolism of p-substituted phenyl azides in vitro have also shown that the azide group can be metabolically reduced to the corresponding aromatic amine, particularly under anaerobic conditions nih.gov. The rate of this reduction is influenced by other substituents on the aromatic ring nih.gov.
Identification and Characterization of Biotransformation Products
The biotransformation of this compound by microorganisms is expected to yield a variety of products resulting from the modification of the nitro and azido groups, as well as the phenylalanine backbone. Based on the known microbial metabolism of nitroaromatic and azido-aromatic compounds, several key biotransformation products can be predicted.
A primary metabolic pathway for nitroaromatic compounds in many bacteria is the reduction of the nitro group asm.orgnih.govnih.gov. This typically proceeds through a nitroso and a hydroxylamino intermediate to form the corresponding amine. Therefore, a likely biotransformation product of this compound is 4-Azido-2-amino-L-phenylalanine .
Similarly, the azide group can also undergo bioreduction to an amino group biorxiv.orgnih.gov. This would lead to the formation of 4-Amino-2-nitro-L-phenylalanine . It is also plausible that both the nitro and the azide groups are reduced, resulting in the formation of 2,4-Diamino-L-phenylalanine .
In some cases, microbial degradation of nitroaromatic compounds can lead to the removal of the nitro group as nitrite, a process known as denitration nih.govnih.gov. This oxidative pathway would result in the formation of 4-Azido-L-phenylalanine .
The following table summarizes the potential biotransformation products of this compound based on established microbial metabolic pathways for related compounds.
| Parent Compound | Potential Biotransformation Product | Metabolic Reaction |
| This compound | 4-Azido-2-amino-L-phenylalanine | Reduction of the nitro group |
| This compound | 4-Amino-2-nitro-L-phenylalanine | Reduction of the azido group |
| This compound | 2,4-Diamino-L-phenylalanine | Reduction of both nitro and azido groups |
| This compound | 4-Azido-L-phenylalanine | Denitration |
Influence of Aromatic Substituents on Microbial Metabolic Pathways
The presence of the azido and nitro groups on the L-phenylalanine aromatic ring significantly influences its microbial metabolism compared to the unsubstituted amino acid. The electron-withdrawing nature of the nitro group makes the aromatic ring more resistant to oxidative degradation, a common strategy for metabolizing aromatic compounds asm.org. This recalcitrance often directs the initial metabolic steps towards reductive pathways targeting the nitro group itself asm.orgnih.gov.
The position of the substituents is also critical. The ortho-nitro group in this compound may be preferentially reduced by some microbial systems. Studies on the transformation of dinitroaromatic compounds have shown that o-nitro groups can be preferentially reduced abiotically by reducing agents present in some culture media nih.govresearchgate.net.
The azido group, while also an electron-withdrawing group, introduces a different type of reactivity. Its reduction to an amine is a known metabolic transformation biorxiv.orgnih.gov. The interplay between the reduction of the nitro group and the azido group would depend on the specific enzymatic capabilities of the microorganism and the redox conditions of the environment. For instance, anaerobic conditions are often more favorable for the reduction of both nitro and azido functionalities nih.govnih.gov.
In contrast to the degradation of unsubstituted L-phenylalanine, which typically proceeds through transamination to phenylpyruvate and subsequent catabolism of the aromatic ring, the metabolism of this compound is dominated by the transformation of the synthetic substituents. The initial steps are unlikely to involve the direct cleavage of the aromatic ring before the modification of the nitro and azido groups.
Advanced Methodologies and Emerging Applications
Integration with Super-Resolution Microscopy Techniques for Enhanced Imaging
The site-specific incorporation of UAAs is a powerful strategy for labeling proteins with imaging probes. The azide (B81097) group of 4-Azido-2-nitro-L-phenylalanine is a bio-orthogonal chemical handle, meaning it does not react with native biological molecules. This allows for the highly specific attachment of fluorescent dyes or other imaging agents through well-defined "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.commedchemexpress.com
This precise labeling is critical for super-resolution microscopy, which bypasses the diffraction limit of light to visualize cellular structures at the nanoscale. By incorporating this compound at a specific site on a protein of interest, a single fluorophore can be attached. This enables techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), which rely on the sequential activation and localization of individual fluorescent molecules. The resulting azide-labeled proteins can be used for detailed microscopic imaging tasks, providing a clearer picture of protein function and localization within the cell. lumiprobe.com Furthermore, the nitro group can influence the photophysical properties of a nearby fluorophore or even act as a photo-caging group, offering an additional layer of control for advanced imaging experiments. researchgate.net
Applications in Single-Molecule Studies of Protein Behavior
Understanding protein function often requires observing the dynamic motions and conformational changes of individual molecules. This compound provides multiple avenues for such single-molecule studies.
The azide group itself is a sensitive vibrational probe. medchemexpress.comnih.gov Its asymmetric stretch vibration can be monitored using infrared (IR) spectroscopy, and the frequency of this vibration is highly sensitive to the local environment, such as hydration and hydrogen bonding. scispace.comnih.gov By incorporating the UAA at a specific site, researchers can track subtle changes in the protein's local environment during events like folding, binding, or catalysis in real-time. nih.gov Femtosecond infrared spectroscopy can even probe the dynamic response of the vibrationally excited azide group, providing quantitative data on conformational states. acs.org
Furthermore, the azide handle allows for the attachment of probes for single-molecule Förster Resonance Energy Transfer (smFRET). nih.gov By incorporating two different UAAs and labeling them with a donor-acceptor dye pair, smFRET can measure distances within a single protein molecule, revealing its conformational landscape and the dynamics of its transitions between different states. nih.govelsevierpure.com
Rational Design and Computational Modeling for Optimized UAA Integration
The introduction of a bulky, non-native amino acid like this compound can potentially disrupt a protein's structure and function. nih.gov Therefore, selecting an appropriate incorporation site is crucial. Rational design and computational modeling have become indispensable tools for predicting the impact of UAA substitution.
All-atom molecular dynamics (MD) simulations can be used to determine whether substituting a natural amino acid with an azidophenylalanine analogue will be detrimental to the protein's stability. nih.govyoutube.com These simulations can reveal local deviations from the wild-type structure that might be caused by the UAA incorporation. nih.gov By modeling the UAA at various potential sites, researchers can identify locations where the modification is least likely to perturb the protein's fold or activity. This computational pre-screening significantly reduces the number of costly and time-consuming experiments needed to find active, functionalized proteins. nih.govbyu.edu This approach provides a general heuristic that can aid in future screens of other protein devices to reduce computation time and quickly identify sites for experimental validation. byu.edu
| Research Area | Technique | Key Finding | Reference |
| Protein Stability | Molecular Dynamics (MD) Simulation | All-atom MD simulations can be used as a predictive metric to determine if substituting a natural amino acid with p-azidophenylalanine will be detrimental to protein stability. | nih.gov |
| Environmental Probing | Infrared (IR) Spectroscopy | The azide asymmetric stretch vibration is sensitive to the local protein environment, including hydration, allowing it to serve as a site-specific vibrational reporter. | nih.govacs.orgnih.gov |
| Protein Labeling | Click Chemistry | The azide group enables bio-orthogonal "click" reactions for specific attachment of fluorophores or other probes for imaging and purification. | lumiprobe.commedchemexpress.comnih.gov |
| Spectroscopic Reporting | X-ray Crystallography, Spectroscopy | Incorporation of 4-nitro-L-phenylalanine into a protein can alter its photophysical properties, acting as a spectroscopic reporter without significant structural changes. | researchgate.net |
Development of Novel Biosensors and Diagnostic Tools
The unique properties of this compound make it an excellent component for building novel biosensors and diagnostic tools. A common strategy involves incorporating the UAA into a "scaffold" protein, such as an antibody or a binding protein, that is designed to recognize a specific analyte.
The azide group serves as a versatile conjugation point. Once the biosensor protein binds its target, a reporter molecule—such as a fluorophore or an electrochemically active probe—can be attached via click chemistry for detection. This modular design allows for great flexibility. The same protein scaffold can be equipped with different reporters for use in various detection platforms, from fluorescence-based assays to electrochemical sensors.
Moreover, the nitro group offers a pathway to "smart" biosensor design. For instance, the nitro group can act as a quencher for a nearby, azide-linked fluorophore. Upon analyte binding, a conformational change in the protein could alter the distance or orientation between the nitro group and the fluorophore, leading to a "turn-on" fluorescence signal. Such designs are foundational for creating highly specific and sensitive diagnostic tools for various metabolites and medical conditions. nih.gov The development of ligand-specific sensors for aromatic amino acids lays the groundwork for creating medically relevant diagnostics with high specificity. nih.gov
Expanding the Bioorthogonal Chemical Repertoire with Multifunctional UAAs
The power of bio-orthogonal chemistry lies in its ability to perform specific chemical reactions in a complex cellular environment without interfering with native biological processes. nih.gov this compound exemplifies the expansion of this chemical toolkit through the use of multifunctional UAAs.
This single amino acid carries two distinct functional groups that can be addressed with orthogonal chemistries.
The Azide Group : This is a cornerstone of bio-orthogonal chemistry, primarily reacting with alkynes (via CuAAC or SPAAC) or phosphines (via Staudinger ligation). medchemexpress.comnih.gov This handle is widely used to attach a vast array of probes for imaging, purification, and functional studies. lumiprobe.comnih.gov
The Nitro Group : The nitroaromatic group is a valuable spectroscopic probe and is also photoreactive. researchgate.netnih.gov It can be used as an IR reporter to probe local electric fields within a protein. researchgate.net Additionally, the nitro group can be photochemically reduced or cleaved, providing a mechanism for light-based control over protein activity or for triggering the release of a caged compound. The nitro chemical functional group has valuable properties and has been relatively underexplored in metabolic rewiring. udel.edu
By combining these two functionalities in one building block, this compound allows for the design of more sophisticated experiments. For example, a protein containing this UAA could be tethered to a surface via its azide group while its activity is simultaneously monitored or controlled through the spectroscopic or photochemical properties of the nitro group. This dual capability significantly expands the chemical repertoire available for probing and manipulating biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-Azido-L-phenylalanine, and what critical parameters ensure high yield and purity?
- Methodology : A scalable, chromatography-free synthesis begins with L-phenylalanine. Key steps include iodination (NaIO₃/I₂ in AcOH/H₂SO₄ at 70°C), Boc protection (Boc₂O, Et₃N in H₂O/MeOH), and Cu(I)-catalyzed azidation (NaN₃, N,N′-dimethylethylenediamine, and sodium ascorbate in EtOH/H₂O at 25°C). Final deprotection uses H₂SO₄/H₂O .
- Critical Parameters : Maintain stoichiometric control during azidation, avoid excess NaN₃ to minimize side reactions, and ensure inert conditions during Cu catalysis. Purity is confirmed via NMR, HRMS, and IR spectroscopy .
Q. How is 4-Azido-L-phenylalanine utilized in bioorthogonal chemistry for protein labeling, and what click chemistry conditions are recommended?
- Application : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click reactions. It is incorporated into proteins via metabolic labeling or cell-free synthesis, enabling site-specific tagging for imaging or pull-down assays .
- Conditions : For CuAAC, use 1 mM CuSO₄, 2.5 mM aminoguanidine, and 5 mM sodium ascorbate in PBS (pH 7.4). Incubate at 37°C for 1–2 hours. For live-cell applications, copper-free alternatives (e.g., DBCO-fluorophores) are preferred to reduce toxicity .
Advanced Research Questions
Q. What explosion hazards are associated with 4-Azido-L-phenylalanine, and how can researchers mitigate these risks?
- Hazard Analysis : The isolated product exhibits explosive properties under mechanical stress (e.g., grinding) or thermal shock. This contrasts with the safe intermediates during synthesis .
- Mitigation Strategies : Store small quantities (<100 mg) at -20°C in inert atmospheres. Avoid drying to complete dryness; retain solvent (e.g., 10% H₂O) to stabilize the compound. Use blast shields and remote handling tools during scale-up .
Q. How can researchers resolve discrepancies in reported safety profiles between synthesis intermediates and the final product?
- Contradiction Analysis : While the Cu(I)-catalyzed azidation step is low-risk, the final product’s explosive nature highlights the need for post-synthesis hazard screening. Differential scanning calorimetry (DSC) and impact sensitivity tests should be conducted on each batch to assess stability .
- Validation : Cross-reference safety data with independent hazard databases (e.g., EPA DSSTox) and replicate stability tests under varying conditions (humidity, temperature) .
Q. What methodological considerations are essential for incorporating 4-Azido-L-phenylalanine into cell-free protein synthesis (CFPS) systems?
- Optimization : Use orthogonal tRNA/synthetase pairs (e.g., MjTyrRS/tRNA₃) to enable site-specific incorporation. CFPS solutions should contain 1–2 mM 4-azido-L-phenylalanine, yielding modified sfGFP at 0.9–1.7 mg/mL .
- Quality Control : Verify incorporation efficiency via MALDI-TOF MS or anti-azide immunoblotting. Adjust Mg²⁺ and ATP concentrations to enhance fidelity .
Q. How does the vibrational spectroscopy signature of 4-Azido-L-phenylalanine inform its use as a probe for local protein environments?
- Technique : The azide group’s asymmetric stretching vibration (~2100 cm⁻¹) is sensitive to solvation and electrostatic changes. Two-dimensional infrared (2D IR) spectroscopy resolves environmental perturbations (e.g., hydrogen bonding, polarity) around the probe .
- Data Analysis : Fit spectra to a Kubo line shape model to extract frequency fluctuations and solvation dynamics. Compare mutant vs. wild-type proteins to isolate environmental effects .
Q. In crosslinking studies, how can non-specific binding of 4-Azido-L-phenylalanine be minimized during protein interaction mapping?
- Experimental Design : Use UV irradiation (365 nm, 5–10 min) for controlled photoactivation. Include negative controls (e.g., non-azide analogs) to distinguish specific crosslinks .
- Validation : Combine with SILAC (stable isotope labeling by amino acids in cell culture) and LC-MS/MS to filter background signals. Optimize quenching (e.g., β-mercaptoethanol) post-irradiation to halt radical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
